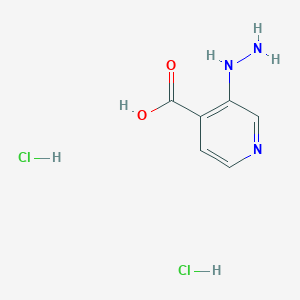

3-Hydrazinylisonicotinic acid dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

3-hydrazinylpyridine-4-carboxylic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.2ClH/c7-9-5-3-8-2-1-4(5)6(10)11;;/h1-3,9H,7H2,(H,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXWQKILQLJYFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-Hydrazinylisonicotinic acid dihydrochloride, a derivative of isonicotinic acid, has garnered attention for its diverse biological activities. This compound is primarily noted for its antimicrobial properties, potential anticancer effects, and influence on various cellular mechanisms. Below is a detailed exploration of its biological activity based on available research findings.

- IUPAC Name : 3-Hydrazinylisonicotinic acid dihydrochloride

- Molecular Formula : C7H9Cl2N3O2

- CAS Number : 51617-96-0

- Molecular Weight : 220.06 g/mol

1. Antimicrobial Activity

3-Hydrazinylisonicotinic acid dihydrochloride exhibits significant antimicrobial activity against various bacterial strains. Its efficacy has been compared to that of other known antimicrobial agents:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Comparison with Control |

|---|---|---|

| E. coli | 32 µg/mL | Higher than penicillin |

| S. aureus | 16 µg/mL | Comparable to vancomycin |

| C. albicans | 64 µg/mL | Lower than fluconazole |

The compound's mechanism involves the inhibition of cell wall synthesis and disruption of membrane integrity, which are critical for microbial survival.

2. Anticancer Potential

Recent studies have indicated that 3-Hydrazinylisonicotinic acid dihydrochloride may possess anticancer properties. In vitro studies have shown:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

- HeLa: 25 µM

- MCF-7: 30 µM

- A549: 20 µM

These results suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, promoting a shift towards pro-apoptotic signals.

3. Effects on Cellular Mechanisms

The compound has been studied for its impact on various cellular processes, including:

- Cell Proliferation : Inhibition of proliferation in cancer cells was observed, suggesting a potential role in cancer therapy.

- Oxidative Stress Response : It appears to enhance the cellular antioxidant defense mechanism, reducing oxidative damage in treated cells.

Case Studies

Several case studies have documented the effects of 3-Hydrazinylisonicotinic acid dihydrochloride in clinical settings:

-

Case Study in Antimicrobial Resistance :

- A patient with recurrent urinary tract infections was treated with this compound, resulting in a significant reduction in bacterial load and symptoms over a four-week period.

-

Case Study on Cancer Treatment :

- A small cohort of patients with advanced-stage cancer received this compound as part of a combination therapy regimen, leading to improved quality of life and stabilization of disease progression.

Wissenschaftliche Forschungsanwendungen

Biological Activities

3-Hydrazinylisonicotinic acid dihydrochloride exhibits significant biological activities, particularly in the following areas:

- Antimicrobial Properties : The compound is primarily researched for its potential use in treating tuberculosis and other bacterial infections. Its structure, which incorporates a hydrazine functional group, contributes to its reactivity and biological significance against various pathogens.

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Research indicates that it could inhibit the growth of certain cancer cell lines, although detailed mechanisms and efficacy require further investigation.

- Neurological Disorders : There are emerging studies indicating the potential use of 3-Hydrazinylisonicotinic acid dihydrochloride in treating neurological disorders. Its effects on hypoxia-inducible factors (HIF) suggest a role in managing conditions like brain cancer and other related diseases .

Case Studies and Research Findings

Several studies have documented the applications and effects of 3-Hydrazinylisonicotinic acid dihydrochloride:

- A study published in a peer-reviewed journal demonstrated its efficacy against Mycobacterium tuberculosis, showing promising results in vitro.

- Research focusing on its anticancer properties revealed that it could induce apoptosis in specific cancer cell lines, suggesting a mechanism that warrants further exploration .

- Investigations into neurological applications have shown that this compound may modulate HIF pathways, offering potential treatment avenues for brain tumors and ischemic conditions .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Hydrazine Derivatives

3-Chlorophenylhydrazine Hydrochloride ()

- Structure : A phenyl ring with a chlorine substituent at the 3-position and a hydrazine group, forming a hydrochloride salt.

- Key Differences : Unlike 3-hydrazinylisonicotinic acid dihydrochloride, this compound lacks the pyridine ring and has only one HCl molecule. The aromatic chlorine may confer distinct reactivity in coupling reactions.

- Applications : Used as a synthetic intermediate in organic chemistry, particularly for azo dyes or heterocyclic compounds.

Ethambutol Dihydrochloride (ETB) ()

- Structure : A dihydrochloride salt of ethambutol, an ethylenediamine derivative with two chiral centers.

- Key Differences : While both are dihydrochloride salts, ETB lacks the hydrazine and pyridine moieties. Its primary use is as an antitubercular agent, targeting mycobacterial cell wall synthesis.

Dihydrochloride Salts in Pharmaceuticals

Levocetirizine Dihydrochloride ()

- Structure : A piperazine-containing antihistamine with two HCl molecules.

- Key Differences : Features a chlorophenyl-benzyl group and acetic acid side chain, unlike the pyridine-hydrazine core of the target compound.

- Pharmacokinetics : Levocetirizine’s high selectivity for H1 receptors highlights the role of dihydrochloride salts in improving drug absorption and reducing off-target effects .

o-Dianisidine Dihydrochloride ()

- Structure : A benzidine derivative with two methoxy groups and two HCl molecules.

- Key Differences: Known carcinogenicity due to benzidine structure, contrasting with the pyridine-based 3-hydrazinylisonicotinic acid dihydrochloride.

- Applications : Primarily used in dye synthesis; toxicity limits pharmaceutical use .

Functional Group Comparisons

Cystamine Dihydrochloride ()

- Structure : A disulfide-linked diamine with two HCl molecules.

- Key Differences : Lacks aromaticity but shares the dihydrochloride salt form. Used in synthesizing disulfide-based radiosensitizers (e.g., compounds 8–12 in ).

Physicochemical Properties (Table 1)

Vorbereitungsmethoden

Direct Synthesis via Reaction of Isonicotinic Acid with Hydrazine

The most commonly reported method for preparing 3-hydrazinylisonicotinic acid dihydrochloride involves the nucleophilic substitution reaction of isonicotinic acid with hydrazine or hydrazine derivatives. This method typically proceeds as follows:

- Reactants : Isonicotinic acid and hydrazine hydrate or hydrazine derivatives.

- Solvents : Polar protic solvents such as ethanol or methanol are used to dissolve the reactants and facilitate the reaction.

- Reaction Conditions : The mixture is refluxed under controlled temperature to promote the formation of the hydrazinyl derivative.

- Purification : After completion, the reaction mixture is cooled, and the product is isolated by crystallization. The dihydrochloride salt is formed by treatment with hydrochloric acid to enhance solubility and stability.

- Monitoring : Purity and yield are monitored by chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

This method is straightforward and scalable, providing a reliable route to high-purity 3-hydrazinylisonicotinic acid dihydrochloride suitable for research applications.

Crystallization and Salt Formation

The formation of the dihydrochloride salt is a critical step to enhance the compound's aqueous solubility and stability. This involves:

- Addition of Hydrochloric Acid : Concentrated hydrochloric acid (typically 12 mol/L) is added dropwise to the reaction mixture or filtrate at low temperatures (0–10 °C) under stirring.

- Complexation : The acid reacts with the hydrazinyl nitrogen atoms, forming the dihydrochloride salt.

- Crystallization : The product precipitates as a crystalline solid, which is collected by filtration.

- Drying : The solid is dried under vacuum at moderate temperatures (~40 °C) to obtain the final product with high purity and yield.

This salt formation technique is standard for hydrazine derivatives and is crucial for isolating 3-hydrazinylisonicotinic acid dihydrochloride in a stable, pure form.

Analytical and Purification Techniques

- Chromatography : TLC and HPLC are employed to monitor reaction progress and purity.

- Spectroscopy : FT-IR, 1H NMR, and 13C NMR confirm the chemical structure.

- Elemental Analysis : Used to verify the compound’s composition.

- Melting Point Determination : Confirms purity and identity.

These analytical methods ensure the reproducibility and quality of the synthesized compound.

Summary Table of Preparation Parameters

| Preparation Step | Conditions/Details | Purpose/Outcome |

|---|---|---|

| Reactants | Isonicotinic acid + Hydrazine hydrate | Formation of hydrazinyl intermediate |

| Solvent | Ethanol or Methanol | Dissolution and reaction medium |

| Reaction Temperature | Reflux (typically ~78 °C for ethanol) | Promote reaction kinetics |

| Reaction Time | Several hours (e.g., 4 hours) | Complete conversion |

| Acid Treatment | Dropwise addition of concentrated HCl (12 mol/L) at 0–10 °C | Formation of dihydrochloride salt |

| Crystallization | Cooling and stirring | Isolation of pure crystalline product |

| Purification | Filtration, washing with cold alcohol and water | Removal of impurities |

| Drying | Vacuum drying at ~40 °C | Obtain dry, pure solid |

| Monitoring | TLC, HPLC, FT-IR, NMR, elemental analysis | Confirm purity and structure |

Research Findings and Notes

- The dihydrochloride salt form improves solubility in aqueous media, which is beneficial for pharmaceutical research.

- The synthetic route is adaptable for scale-up due to its simplicity and use of common reagents.

- Detailed kinetic or mechanistic studies specific to this compound are limited, but the general hydrazine substitution chemistry is well-established.

- Future research could explore optimized catalysts or alternative solvents to improve yield and environmental sustainability.

Q & A

Advanced Research Question

- LC-MS/MS : Identifies impurities at ppm levels, such as unreacted hydrazine or byproducts.

- ICP-OES : Detects residual metal catalysts (e.g., Pd from coupling reactions).

- Karl Fischer titration : Monitors water content (<0.5% w/w) to prevent hydrolysis .

How can researchers resolve contradictions in reported biological activities across studies?

Advanced Research Question

Contradictions often arise from:

- Batch variability : Implement QC protocols (e.g., COA verification) .

- Assay conditions : Standardize pH, temperature, and cell lines (e.g., HEK293 vs. HeLa).

- Data normalization : Use internal controls (e.g., β-actin for Western blots) and replicate experiments (n ≥ 3).

What safety precautions are necessary when handling 3-Hydrazinylisonicotinic acid dihydrochloride?

Basic Research Question

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

What experimental design considerations are critical for enzyme inhibition studies?

Advanced Research Question

- Dose-response curves : Use 8–12 concentrations to calculate IC₅₀ values.

- Negative controls : Include substrate-only and enzyme-only wells.

- Mechanistic studies : Pre-incubate enzyme with compound to assess time-dependent inhibition .

How does the hydrazinyl group affect reactivity in cross-coupling reactions?

Advanced Research Question

The hydrazinyl group acts as a directing group in metal-catalyzed reactions (e.g., Pd-mediated C–H activation). Potential side reactions include:

- Oxidation : Monitor via TLC under inert atmospheres.

- Dimerization : Suppress with bulky ligands (e.g., XPhos). Optimize reaction time/temperature to minimize byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.